1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-
Description
The compound 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- is a pyrrolopyridine derivative featuring a sulfonamide moiety at position 1 and a methyl group at position 2 of the bicyclic core.
Properties
Molecular Formula |
C17H13N3O4S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[1-(2-cyanophenyl)sulfonyl-2-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C17H13N3O4S/c1-11-14(9-16(21)22)13-6-4-8-19-17(13)20(11)25(23,24)15-7-3-2-5-12(15)10-18/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
CQXMJRURHXVTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3C#N)N=CC=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Acetic Acid Moiety: This step often involves the use of acylation reactions.
Attachment of the 2-Cyanophenylsulfonyl Group: This can be done using sulfonylation reactions with appropriate reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds are known to inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. They have been shown to affect serine/threonine kinases, particularly phosphoinositide-dependent kinase 1 (PDK1), which plays a crucial role in cancer cell survival and proliferation .
- Case Studies : In vitro studies have demonstrated that these compounds can inhibit the growth of solid tumors such as lung and pancreatic cancers . Additionally, they have shown efficacy against hematological malignancies like acute myeloid leukemia .
Inhibition of Protein Kinases
The compound has been identified as a potential inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various diseases including renal and cardiovascular disorders:
- Therapeutic Implications : By modulating SGK-1 activity, these compounds may offer new therapeutic strategies for conditions related to electrolyte imbalance and cell proliferation in renal tissues .
Use as Molecular Probes
1H-Pyrrolo[2,3-b]pyridine derivatives serve as molecular probes in auxin physiology:
- Plant Growth Regulation : The structural similarity to natural auxins allows these compounds to be utilized in studies examining plant growth and development . They can help elucidate the mechanisms by which auxins regulate physiological processes in plants.
Antiviral Properties
Some studies suggest that these compounds may also possess antiviral properties:
- Targeting HIV : Preliminary investigations indicate potential applications in treating HIV-induced immunodeficiency by inhibiting viral replication .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits cell proliferation and tumor growth | Effective against lung, pancreatic cancers |
| Protein Kinase Inhibition | Modulates SGK-1 activity | Potential treatment for renal/cardiovascular diseases |
| Molecular Probes | Used in auxin physiology studies | Aids understanding of plant growth mechanisms |
| Antiviral Properties | Potential inhibition of HIV replication | Early-stage findings suggest efficacy |
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of specific signaling pathways, which can have therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s key analogs differ in substituents, functional groups, and ring positions, leading to variations in physicochemical and pharmacological properties.
Table 1: Structural Comparison of Key Analogs
Key Research Findings
- Sulfonamide Derivatives: The target compound and its analog (CAS 1187051-49-5) share a sulfonamide group, which is commonly associated with enzyme inhibition and receptor binding.
- Positional Isomerism : Comparing the target’s 3-acetic acid substituent with 1H-pyrrolo[2,3-b]pyridine-5-acetic acid (CAS 27663-72-5), positional differences significantly alter solubility and interaction profiles. The 3-position may favor hydrogen bonding with biological targets, whereas the 5-position could reduce steric hindrance .
- Functional Group Modifications :
- The α-keto carboxylic acid (CAS 478677-93-9) exhibits higher reactivity due to its electrophilic ketone group, making it a candidate for covalent binding strategies .
- Acetamide derivatives (e.g., CAS 626605-38-7) show improved metabolic stability over carboxylic acids, as amides are less prone to enzymatic hydrolysis .
- Hydrochloride salts (e.g., CAS 1000545-78-7) enhance aqueous solubility, critical for formulation and bioavailability .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl- is a notable member of this class, exhibiting promising pharmacological properties. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves the reaction of substituted pyrrole compounds with various electrophiles. The target compound can be synthesized through a multi-step process involving the introduction of the sulfonyl and cyanophenyl groups onto the pyrrolo structure. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrolo ring significantly influence biological activity.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Recent studies have demonstrated that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs, which are critical in various cellular processes including proliferation and differentiation. For instance, a derivative with an IC50 value of 7 nM against FGFR1 has been reported, indicating strong potential as an anticancer agent .
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| Compound 4h | 7 | 9 | 25 | 712 |
Anticancer Activity
In vitro studies have shown that several pyrrolo derivatives possess significant antiproliferative effects against various cancer cell lines including Hep3B and 4T1 cells. For example, compound 4h not only inhibited cell proliferation but also reduced invasion capabilities by modulating matrix metalloproteinase (MMP) expression .
Anti-inflammatory Properties
The anti-inflammatory potential of these compounds has been evaluated using carrageenan-induced paw edema models. Certain derivatives demonstrated inhibition rates comparable to standard anti-inflammatory drugs over multiple time points post-administration .
The mechanisms underlying the biological activities of these compounds are multifaceted. For FGFR inhibition, structural analyses reveal that key interactions such as hydrogen bonding with specific amino acids in the receptor's active site are crucial for binding affinity . Additionally, modulation of signaling pathways related to inflammation and apoptosis has been observed in cancer cell lines treated with these compounds.
Case Study 1: Anticancer Efficacy
In a controlled study involving Hep3B cells, treatment with compound 4h resulted in a marked decrease in cell viability and migration. Western blot analysis indicated a downregulation of MMP9 and an upregulation of TIMP2, suggesting that the compound effectively alters the tumor microenvironment .
Case Study 2: Inflammatory Response Modulation
A study assessing the anti-inflammatory effects indicated that specific pyrrolo derivatives significantly reduced TNF-α release from macrophages exposed to pro-inflammatory stimuli. This suggests their potential utility in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
